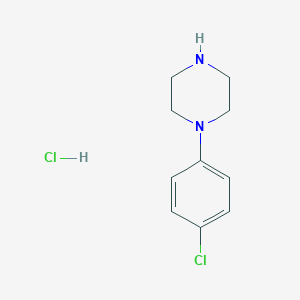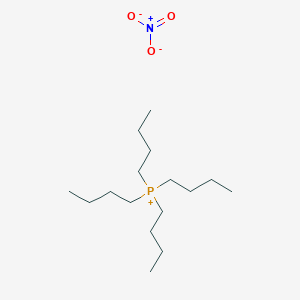
Tetrabutylphosphonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylphosphonium nitrate (TBPB) is a highly reactive organic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a white crystalline solid that is soluble in water and organic solvents. TBPB is primarily used as a reagent in organic synthesis and catalysis, and its unique properties have made it a valuable tool for researchers in the field of chemistry.
Wirkmechanismus
The mechanism of action of Tetrabutylphosphonium nitrate is not well understood. However, it is believed to act as a Lewis acid catalyst, facilitating the transfer of electrons in various reactions. Tetrabutylphosphonium nitrate has been shown to be a highly reactive compound, and its reactivity is believed to be due to the presence of the nitrate ion.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Tetrabutylphosphonium nitrate. However, it has been shown to be a toxic compound, and exposure to Tetrabutylphosphonium nitrate can lead to various health problems, including skin irritation, respiratory problems, and eye damage.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrabutylphosphonium nitrate has several advantages as a reagent in lab experiments. It is a highly reactive compound, and its unique properties make it a valuable tool for researchers in the field of chemistry. Tetrabutylphosphonium nitrate is also relatively easy to synthesize, and it can be purified by recrystallization. However, Tetrabutylphosphonium nitrate is a toxic compound, and exposure to it can lead to various health problems. Therefore, researchers must take adequate precautions when handling Tetrabutylphosphonium nitrate.
Zukünftige Richtungen
There are several potential future directions for research on Tetrabutylphosphonium nitrate. One area of interest is the development of new synthetic methods using Tetrabutylphosphonium nitrate as a catalyst. Researchers are also exploring the use of Tetrabutylphosphonium nitrate in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals. Additionally, there is potential for the use of Tetrabutylphosphonium nitrate in the development of new materials, including polymers and composites. Finally, further research is needed to understand the mechanism of action of Tetrabutylphosphonium nitrate and its potential applications in various fields of scientific research.
Conclusion:
Tetrabutylphosphonium nitrate is a highly reactive organic compound that has potential applications in various fields of scientific research. It is primarily used as a reagent in organic synthesis and catalysis, and its unique properties make it a valuable tool for researchers in the field of chemistry. However, Tetrabutylphosphonium nitrate is a toxic compound, and exposure to it can lead to various health problems. Therefore, researchers must take adequate precautions when handling Tetrabutylphosphonium nitrate. Future research on Tetrabutylphosphonium nitrate is needed to understand its mechanism of action and its potential applications in various fields of scientific research.
Synthesemethoden
Tetrabutylphosphonium nitrate can be synthesized by the reaction of tetrabutylphosphonium bromide with silver nitrate in acetonitrile. The reaction yields Tetrabutylphosphonium nitrate as a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Tetrabutylphosphonium nitrate has been extensively used as a reagent in organic synthesis and catalysis. It has been shown to be an effective catalyst for various reactions, including the oxidation of alcohols, the reduction of ketones, and the synthesis of heterocycles. Tetrabutylphosphonium nitrate has also been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
13262-37-8 |
|---|---|
Produktname |
Tetrabutylphosphonium nitrate |
Molekularformel |
C16H36NO3P |
Molekulargewicht |
321.44 g/mol |
IUPAC-Name |
tetrabutylphosphanium;nitrate |
InChI |
InChI=1S/C16H36P.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
KUBXSUKJFAQDPV-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] |
Piktogramme |
Irritant |
Synonyme |
TETRABUTYLPHOSPHONIUM NITRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



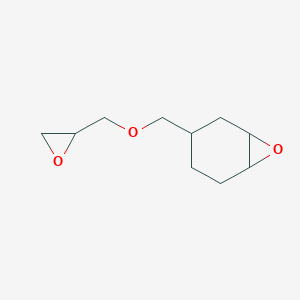
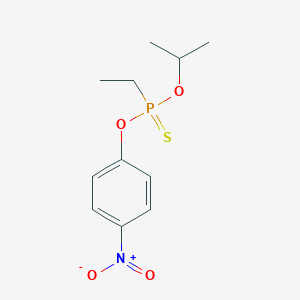
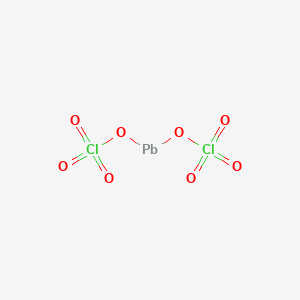
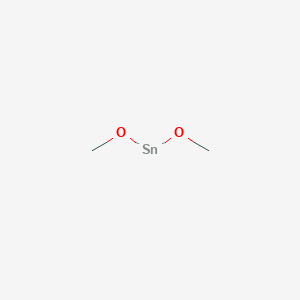
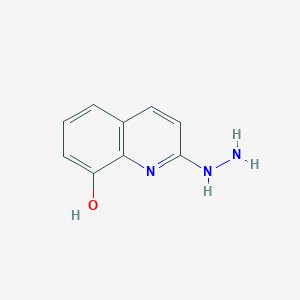

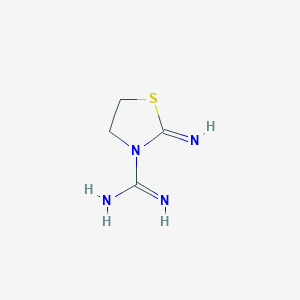
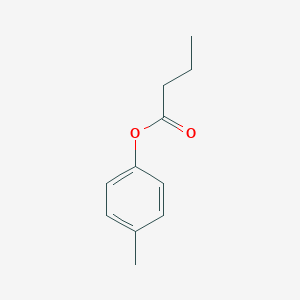
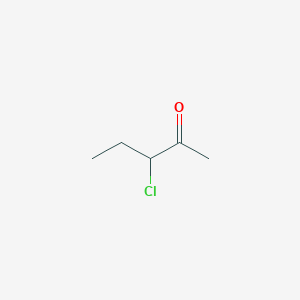
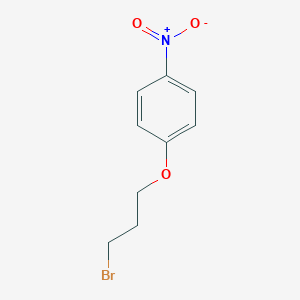

![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)

